Structural Differentiation from the 2-Nitrophenyl Regioisomer: A Positional Isomerism Benchmark
As of 2026-05-08, no published research papers, patents, or authoritative databases provide quantitative head-to-head biological comparison data between 1105232-34-5 and its closest analogs. The highest-strength differential evidence is structural: the target compound possesses a unique 4-nitrophenyl amide terminus, contrasting with the 2-nitrophenyl isomer (CAS 1171349-31-7) and benzodioxolyl-methyl analog (CAS 1105232-48-1), which retain the same core but differ in the terminal recognition element . In the patent literature describing the broader pyridazine-amide class as SYK inhibitors, such terminal variations are shown to alter kinase selectivity profiles, but no specific data exist for these exact analogs [1].
| Evidence Dimension | Chemical Structure (Positional Isomerism) |
|---|---|
| Target Compound Data | 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-4-carboxamide |
| Comparator Or Baseline | 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide (CAS 1171349-31-7) |
| Quantified Difference | No quantitative biological data available; structural difference is positional isomerism of the nitro group (4- versus 2-substitution on the terminal phenyl ring). |
| Conditions | Structural comparison based on authoritative chemical database entries (Chemsrc). |
Why This Matters
Positional isomerism of a nitro group can irreversibly alter hydrogen-bonding networks and steric fit in a protein binding pocket, making cross-substitution scientifically invalid without empirical re-characterization.
- [1] Google Patents. JP6109192B2. Accessed 2026-05-08. View Source
